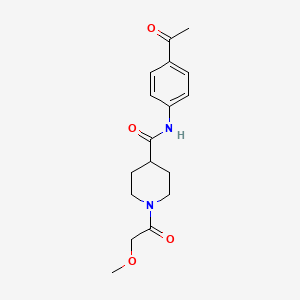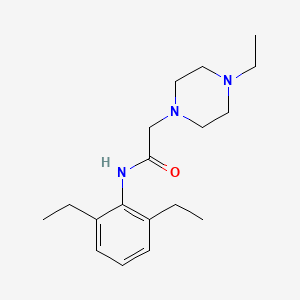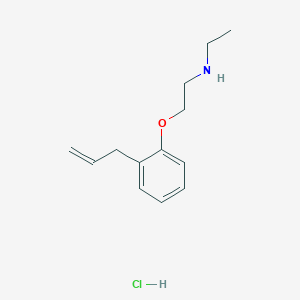![molecular formula C22H23NO4 B5257008 8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one](/img/structure/B5257008.png)
8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one is a synthetic organic compound that belongs to the class of flavonoids. This compound is characterized by the presence of a chromen-4-one core structure, which is substituted with a hydroxy group at the 7th position, a phenyl group at the 3rd position, and a 2,6-dimethylmorpholin-4-yl)methyl group at the 8th position. The compound exhibits potential biological activities and is of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one can be achieved through a multi-step process involving the following key steps:
Formation of the Chromen-4-one Core: The chromen-4-one core can be synthesized through the condensation of a suitable phenol derivative with an appropriate diketone under acidic conditions.
Introduction of the Hydroxy Group: The hydroxy group at the 7th position can be introduced through selective hydroxylation using reagents such as hydrogen peroxide or other oxidizing agents.
Substitution with the Phenyl Group: The phenyl group at the 3rd position can be introduced through a Friedel-Crafts acylation reaction using benzoyl chloride and a Lewis acid catalyst such as aluminum chloride.
Attachment of the 2,6-Dimethylmorpholin-4-yl)methyl Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions
8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The hydroxy group at the 7th position can be oxidized to form a ketone or aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The chromen-4-one core can be reduced to form the corresponding chromanol derivative using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Benzoyl chloride, aluminum chloride, halogens, nitro compounds.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of chromanol derivatives.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antioxidant, anti-inflammatory, and anticancer properties.
Medicine: Explored for its potential therapeutic applications in the treatment of various diseases, including cancer, cardiovascular diseases, and neurodegenerative disorders.
Industry: Utilized in the development of new materials, pharmaceuticals, and agrochemicals.
Mechanism of Action
The mechanism of action of 8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one involves its interaction with various molecular targets and pathways. The compound may exert its effects through the following mechanisms:
Antioxidant Activity: The hydroxy group at the 7th position can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound may inhibit the production of pro-inflammatory cytokines and enzymes, reducing inflammation.
Anticancer Activity: The compound may induce apoptosis in cancer cells by modulating various signaling pathways, including the p53 pathway and the PI3K/Akt pathway.
Comparison with Similar Compounds
Similar Compounds
- 2-[(2,6-Dimethylmorpholin-4-yl)methyl]-4-[(E)-2-{3-[(E)-2-{3-[(2,6-dimethylmorpholin-4-yl)methyl]-4-hydroxy-5-methoxyphenyl}ethenyl]-1H-pyrazol-5-yl}ethenyl]-6-methoxyphenol .
- 2-(2,6-Dimethylmorpholin-4-yl)ethanamine .
Uniqueness
8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-3-phenyl-4H-chromen-4-one is unique due to its specific substitution pattern on the chromen-4-one core, which imparts distinct chemical and biological properties. The presence of the 2,6-dimethylmorpholin-4-yl)methyl group enhances its solubility and bioavailability, making it a valuable compound for various applications.
Properties
IUPAC Name |
8-[(2,6-dimethylmorpholin-4-yl)methyl]-7-hydroxy-3-phenylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23NO4/c1-14-10-23(11-15(2)27-14)12-18-20(24)9-8-17-21(25)19(13-26-22(17)18)16-6-4-3-5-7-16/h3-9,13-15,24H,10-12H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CGKRXLVATORLPE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CC(O1)C)CC2=C(C=CC3=C2OC=C(C3=O)C4=CC=CC=C4)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-cyano-3-{3-methoxy-4-[2-(4-morpholinyl)ethoxy]phenyl}-N-(2-methoxyphenyl)acrylamide](/img/structure/B5256940.png)
![(3R*,3aR*,7aR*)-3-(3-methoxyphenyl)-1-(3-methoxypropanoyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5256943.png)
![(2E)-1-(furan-2-yl)-3-[5-(4-methylphenyl)furan-2-yl]prop-2-en-1-one](/img/structure/B5256964.png)
![2-[4-(4-fluorobenzyl)-3-isopropyl-5-oxo-1,4-diazepan-1-yl]nicotinonitrile](/img/structure/B5256970.png)
![N-[(1-phenyl-1H-tetrazol-5-yl)methyl]-2,8-diazaspiro[4.5]decane-3-carboxamide dihydrochloride](/img/structure/B5256980.png)
![1-(1-Ethylpiperidin-4-yl)-3-[3-(trifluoromethyl)phenyl]urea](/img/structure/B5256988.png)
![5-{[3-(1,3-benzodioxol-5-ylamino)-1-piperidinyl]carbonyl}-6-methyl-2-oxo-1,2-dihydro-3-pyridinecarbonitrile](/img/structure/B5256990.png)
![N-(2-{4-[4-(2-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-2-oxoethyl)urea](/img/structure/B5256991.png)

![3-(3-hydroxyisoxazol-5-yl)-N-{[2-(1H-imidazol-1-yl)pyridin-3-yl]methyl}propanamide](/img/structure/B5257011.png)
![4-ETHYL-N-[(4-FLUOROPHENYL)METHYL]BENZENE-1-SULFONAMIDE](/img/structure/B5257014.png)
![2-[(4,6,7-Trimethylquinazolin-2-yl)amino]pyrimidine-4,6-diol](/img/structure/B5257023.png)
